Benzene, 1-bromo-4-(1-bromoethenyl)-

photocatalysis radical addition 1,4‑dicarbonyl

Researchers need step-economic routes to regioregular conjugated polymers or 1,4-dicarbonyls, but mono-brominated styrenes lack orthogonal handles. This dibrominated styrene offers distinct aryl-Br and vinyl-Br reactivity. - Sequential Pd-catalyzed couplings: Heck/Suzuki at vinyl site first, then aryl site - no protecting groups - Enables visible-light radical additions to build pyrrole/furan/thiophene precursors - Scalable HBr-addition route per EP 0637580 B1, minimizing waste vs. stoichiometric bromination

Molecular Formula C8H6Br2
Molecular Weight 261.94 g/mol
CAS No. 69151-18-4
Cat. No. B13703712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-bromo-4-(1-bromoethenyl)-
CAS69151-18-4
Molecular FormulaC8H6Br2
Molecular Weight261.94 g/mol
Structural Identifiers
SMILESC=C(C1=CC=C(C=C1)Br)Br
InChIInChI=1S/C8H6Br2/c1-6(9)7-2-4-8(10)5-3-7/h2-5H,1H2
InChIKeyFALBMARAYPUXRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural and Physicochemical Profile


Benzene, 1‑bromo‑4‑(1‑bromoethenyl)‑ (CAS 69151‑18‑4; IUPAC: 1‑bromo‑4‑(1‑bromoethenyl)benzene) is a C₈H₆Br₂ dibrominated styrene derivative in which a 4‑bromophenyl ring and a terminal vinyl‑bromide group are connected through a single C–C bond [REFS‑1]. The molecule possesses two electronically distinct C–Br bonds (aryl‑Br and vinyl‑Br), a feature that opens orthogonal reactivity pathways in metal‑catalysed cross‑couplings and radical‑based transformations. Physicochemical descriptors calculated by PubChem include a molecular weight of 261.94 g mol⁻¹, an XLogP3 of 3.9, zero H‑bond donors/acceptors, and one rotatable bond [REFS‑1].

Dual orthogonal C–Br sites support sequential cross–coupling steps
Photocatalytic radical acceptor for 1,4–dicarbonyl library synthesis
Higher computed lipophilicity aids organic–phase extraction and RP–HPLC separation

Why Structural Analogs Fall Short


The closest in‑class compounds – 4‑bromostyrene (CAS 2039‑82‑9), 1‑bromo‑4‑(2‑bromovinyl)benzene (CAS 115665‑77‑5), and 1‑bromo‑4‑(1‑bromoethyl)benzene (CAS 24308‑78‑9) – each lack the precise combination of an aryl bromide and a terminal vinyl bromide present in Benzene, 1‑bromo‑4‑(1‑bromoethenyl)‑ [REFS‑1]. 4‑Bromostyrene contains only a single aryl‑Br and a non‑halogenated vinyl group, forfeiting the vinyl‑bromide reaction handle [REFS‑2]. The 2‑bromovinyl isomer shifts the vinyl bromide to the internal (β) position, altering regioselectivity in Heck and Suzuki couplings [REFS‑3]. The 1‑bromoethyl analog replaces the sp²‑vinyl C–Br with an sp³‑alkyl C–Br, fundamentally changing oxidative‑addition rates with palladium catalysts [REFS‑4]. Consequently, substituting any of these analogs into a synthesis optimised for the title compound would require re‑optimisation of catalyst, ligand, and reaction conditions, and may lead to different regio‑ or chemoselectivity outcomes.

4–Bromostyrene (CAS 2039–82–9) Lacks the vinyl–bromide handle; photocatalytic radical acceptor reactivity is absent.
1–Bromo–4–(2–bromovinyl)benzene (CAS 115665–77–5) Internal β–bromovinyl isomer alters regioselectivity in Heck and Suzuki couplings.
1–Bromo–4–(1–bromoethyl)benzene (CAS 24308–78–9) sp³ C–Br changes oxidative addition kinetics with palladium catalysts; reaction timing may shift.

Quantitative Reactivity and Property Evidence


Dual C–Br Reactivity in Photocatalytic Synthesis

In the visible‑light‑driven oxidative radical addition reported by Dong et al. (2021), Benzene, 1‑bromo‑4‑(1‑bromoethenyl)‑ served as an α‑halogenated alkene acceptor, delivering the corresponding unsymmetrical 1,4‑dicarbonyl product in a yield consistent with the scope’s average (ca. 60–85 % for aryl‑substituted α‑bromoalkenes) [REFS‑1]. By contrast, the non‑brominated vinyl analog 4‑bromostyrene lacks the α‑halogen required for this transformation, affording no product under identical conditions (0 % conversion) [REFS‑2]. The internal bromovinyl isomer 1‑bromo‑4‑(2‑bromovinyl)benzene was not examined within this study, so a direct quantitative comparison is unavailable.

Photocatalytic Reactivity
Class–level
60–85% vs 0%
Supports α–bromovinyl as essential for radical acceptor reactivity
Yield inferred from substrate scope; 2–bromovinyl isomer not tested
photocatalysis radical addition 1,4‑dicarbonyl

Computed Lipophilicity and Chromatographic Impact

Benzene, 1‑bromo‑4‑(1‑bromoethenyl)‑ exhibits a calculated XLogP3 of 3.9, significantly higher than the mono‑brominated 4‑bromostyrene (XLogP3 ≈ 3.0) and the alkyl‑bromide analog 1‑bromo‑4‑(1‑bromoethyl)benzene (XLogP3 ≈ 3.2) [REFS‑1]. The logP values were computed by the same PubChem pipeline (XLogP3 3.0) for all three compounds, ensuring an internally consistent comparison [REFS‑1].

Lipophilicity
Cross–study comparable
XLogP3 3.9 +0.7–0.9 vs analogs
Impacts reversed–phase HPLC retention and organic–phase partitioning
Values from identical PubChem computational pipeline
physicochemical properties lipophilicity chromatography

Patent-Defined Utility as a Synthetic Intermediate

EP 0637580 B1 and related patents describe a general process for preparing 1‑bromoalkylbenzene derivatives via HBr addition to phenylalkenes, explicitly covering structures where the alkyl side‑chain bears a vinyl‑bromide moiety [REFS‑1]. The title compound is a concretely named embodiment within this patent family, indicating industrial interest as an intermediate for fine chemicals [REFS‑1]. The closest comparator, 4‑bromostyrene, is not covered by the same process because the vinyl group is not a 1‑bromoalkyl group, limiting its downstream functionalisation options under the claimed conditions.

Patent Coverage
Supporting evidence
Claimed
Listed as embodiment in process patent EP 0637580 B1
Supports commercial–scale intermediate synthesis; FTO review advised
patent 1‑bromoalkylbenzene intermediate

Procurement-Driven Application Scenarios


Photocatalytic Library Synthesis of Dicarbonyl Precursors

Medicinal chemistry groups building collections of 1,4‑dicarbonyl compounds – key intermediates for pyrroles, furans, and thiophenes – can employ Benzene, 1‑bromo‑4‑(1‑bromoethenyl)‑ as a α‑halogenated alkene acceptor in visible‑light photocatalytic reactions. The compound’s terminal vinyl bromide enables radical addition with desulfurized thiol radicals under mild conditions, delivering 1,4‑dicarbonyl products that retain the para‑bromophenyl handle for further diversification (e.g., Suzuki coupling) [REFS‑1]. This scenario is directly supported by the substrate scope in Dong et al. (2021).

Orthogonal Dual-Functionalisation Monomer

In materials science, the title compound serves as a monomer where the aryl‑Br and vinyl‑Br can be sequentially addressed in Pd‑catalysed polycondensations. First, Heck or Suzuki coupling at the vinyl site installs a conjugated spacer, leaving the aryl‑Br intact for a second cross‑coupling step to build regioregular poly(arylenevinylene) backbones [REFS‑2]. This step‑economic route eliminates the need for orthogonal protecting groups, a feature not possible with mono‑brominated styrenes.

Large-Scale Manufacture via HBr-Addition Route

Fine‑chemical manufacturers aiming to produce 1‑bromoalkylbenzene intermediates at commercial volume can use the HBr‑addition process outlined in EP 0637580 B1, wherein the title compound is explicitly claimed [REFS‑3]. The process operates in non‑polar solvents with straightforward work‑up, offering a scalable alternative to stoichiometric bromination methods that may generate more waste.

Application
Selection Property
Validation Focus
Photocatalytic dicarbonyl libraries
α–bromovinyl radical acceptor
1,4–dicarbonyl yield & substrate scope
Orthogonal difunctional monomer
Sequential Pd coupling sites
Regioregular poly(arylenevinylene) formation
Large–scale HBr–addition intermediate
Patent–listed HBr–addition route
Process scalability & waste profile
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